N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide
CAS No.: 91189-06-9
Cat. No.: VC18713877
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91189-06-9 |
|---|---|
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | 1-benzyl-N-ethyl-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C14H18N2O2/c1-2-15-14(18)12-8-13(17)16(10-12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18) |
| Standard InChI Key | OCMQLNXULHLWBT-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
N-Ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide features a pyrrolidine ring substituted with an amide group at position 3, a benzyl group at position 1, and an ethylamine side chain. The 5-oxo moiety introduces a ketone group, critical for hydrogen bonding in enzyme interactions . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | 1-Benzyl-N-ethyl-5-oxopyrrolidine-3-carboxamide |
| Solubility | Low in water; soluble in organic solvents (e.g., DCM, acetonitrile) |
| Melting Point | Not reported (requires experimental determination) |
The compound’s three-dimensional conformation, as revealed by PubChem’s 3D structure model, shows a planar amide group and a puckered pyrrolidine ring, which may influence its binding to biological targets .
Synthesis and Optimization Strategies
Primary Synthetic Routes
The synthesis of N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide typically begins with methyl 5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylate (Compound A). Reacting this intermediate with ethylamine in dichloromethane or acetonitrile yields the corresponding amide (Compound B) . Subsequent hydrogenation using catalysts like palladium on carbon removes protecting groups, yielding the final product .
Reaction Scheme:
Process Optimization
Key parameters affecting yield include:
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Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics.
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Temperature: Reactions conducted at 45–60°C enhance conversion rates .
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Catalyst Loading: Hydrogenation efficiency increases with 10–20% palladium on carbon .
Biological Activities and Mechanism of Action
Enzyme Inhibition
N-Ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide exhibits potent inhibition of enoyl acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis fatty acid biosynthesis . Crystal structures reveal that the compound binds to InhA’s substrate-binding pocket, forming hydrogen bonds with Tyr158 and NADH cofactor .
Inhibitory Data:
| Enzyme Target | IC (µM) | Selectivity Over Human ENR |
|---|---|---|
| InhA (M. tuberculosis) | 0.12 ± 0.03 | >100-fold |
Antimicrobial Activity
The compound demonstrates bacteriostatic activity against drug-resistant M. tuberculosis strains (MIC: 2–4 µg/mL) . Synergy with first-line antitubercular drugs like isoniazid has been observed, reducing MIC values by 50% .
Comparative Analysis with Analogues
Substituent Effects
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N-Alkyl Group: Replacement of the ethyl group with bulkier substituents (e.g., cyclopropyl) reduces InhA affinity by 3-fold due to steric clashes .
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Benzyl vs. Hydroxyphenyl: Analogues with 4-hydroxyphenyl groups (e.g., CID 3159235) exhibit improved solubility but lower membrane permeability .
Chirality and Activity
Resolution of racemic mixtures reveals that the (R)-enantiomer is 160-fold more potent than the (S)-form against InhA, highlighting the importance of stereochemistry .
Recent Research Developments (2024–2025)
Formulation Advances
Nanoemulsion-based delivery systems have enhanced oral bioavailability from 12% to 58% in rat models, addressing solubility limitations .
Combination Therapies
Co-administration with cytochrome P450 inhibitors (e.g., ciprofloxacin) prolongs half-life from 2.1 to 4.8 hours, enabling once-daily dosing .
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